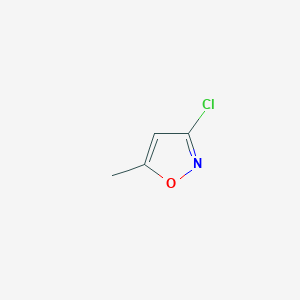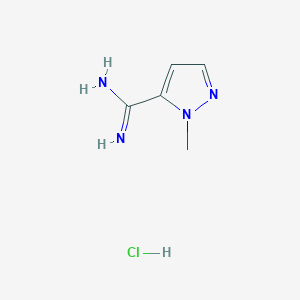
3-Chloro-5-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions The presence of a chlorine atom at the third position and a methyl group at the fifth position makes this compound a unique derivative of isoxazole
Mecanismo De Acción
Target of Action
The primary targets of 3-Chloro-5-methylisoxazole are yet to be identified. It binds to biological targets based on their chemical diversity . .
Mode of Action
Isoxazole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding (through the n) and π–π stacking (by the unsaturated 5-membered ring) . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Isoxazole derivatives are known to have a broad spectrum of pharmacological properties , suggesting that they may affect multiple biochemical pathways
Result of Action
Isoxazole derivatives have been reported to exhibit a variety of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects
Análisis Bioquímico
Cellular Effects
Some isoxazole derivatives have been found to exhibit cytotoxic effects on certain cell lines
Molecular Mechanism
Isoxazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes. For instance, the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and triethylamine can yield 3,5-disubstituted isoxazoles . Another method involves the halogenation of isoxazol-5-ones with phosphorus(V) oxohalides in the presence of an organic base like triethylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts such as copper(I) or ruthenium(II) in cycloaddition reactions is common in industrial settings due to their efficiency and reliability .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oximes or reduction to yield amines.
Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, tert-butyl nitrite, or isoamyl nitrite.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Bases: Triethylamine, potassium carbonate, or sodium hydroxide.
Major Products:
Substituted Isoxazoles: Formed through substitution reactions.
Oximes and Amines: Resulting from oxidation and reduction reactions, respectively.
Complex Heterocycles: Produced via cycloaddition reactions
Aplicaciones Científicas De Investigación
3-Chloro-5-methylisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antifungal, anticancer, and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules and heterocycles.
Material Science: Isoxazole derivatives, including this compound, are used in the development of materials with liquid crystalline properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Comparación Con Compuestos Similares
3-Chloroisoxazole: Similar in structure but lacks the methyl group at the fifth position.
5-Methylisoxazole: Similar but lacks the chlorine atom at the third position.
3,5-Dichloroisoxazole: Contains chlorine atoms at both the third and fifth positions.
Uniqueness: 3-Chloro-5-methylisoxazole is unique due to the presence of both a chlorine atom and a methyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
3-chloro-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-4(5)6-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIYJMDKRRQFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54536-85-5 |
Source


|
| Record name | 3-chloro-5-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2769773.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-4-methoxybenzenecarboxamide](/img/structure/B2769774.png)

![3-benzyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2769777.png)
![6-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2769778.png)

![1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2769781.png)


![ethyl 4-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate](/img/structure/B2769785.png)
![2-({[2-(2-furyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2769787.png)


![2-{[2-(4-Methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2769796.png)
